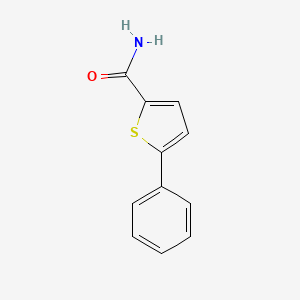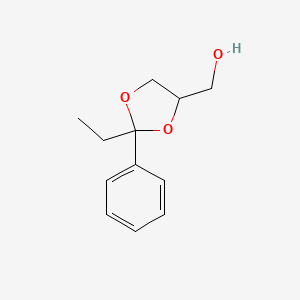![molecular formula C22H22N6 B13997944 2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B13997944.png)
2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-1H-benzimidazol-1-yl)-5,6,7,8-tetrahydro-N-(phenylmethyl)-4-quinazolinamine is a complex organic compound that features a benzimidazole moiety linked to a quinazoline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-1H-benzimidazol-1-yl)-5,6,7,8-tetrahydro-N-(phenylmethyl)-4-quinazolinamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the construction of the quinazoline ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization, chromatography, and other purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Amino-1H-benzimidazol-1-yl)-5,6,7,8-tetrahydro-N-(phenylmethyl)-4-quinazolinamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully hydrogenated derivatives.
Applications De Recherche Scientifique
2-(2-Amino-1H-benzimidazol-1-yl)-5,6,7,8-tetrahydro-N-(phenylmethyl)-4-quinazolinamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for studying biological pathways and interactions.
Medicine: This compound has potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(2-Amino-1H-benzimidazol-1-yl)-5,6,7,8-tetrahydro-N-(phenylmethyl)-4-quinazolinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1H-benzimidazole: A simpler structure with similar functional groups.
Quinazoline derivatives: Compounds with a quinazoline core that may have different substituents.
Uniqueness
2-(2-Amino-1H-benzimidazol-1-yl)-5,6,7,8-tetrahydro-N-(phenylmethyl)-4-quinazolinamine is unique due to its combination of benzimidazole and quinazoline structures, which confer specific chemical and biological properties not found in simpler analogs
Propriétés
Formule moléculaire |
C22H22N6 |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
2-(2-aminobenzimidazol-1-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine |
InChI |
InChI=1S/C22H22N6/c23-21-25-18-12-6-7-13-19(18)28(21)22-26-17-11-5-4-10-16(17)20(27-22)24-14-15-8-2-1-3-9-15/h1-3,6-9,12-13H,4-5,10-11,14H2,(H2,23,25)(H,24,26,27) |
Clé InChI |
HFUJVVKYRPFTGU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=NC(=N2)N3C4=CC=CC=C4N=C3N)NCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[1-(4-Methoxyphenyl)-2-phenylethyl]-1-methylpiperidin-1-ium](/img/structure/B13997899.png)
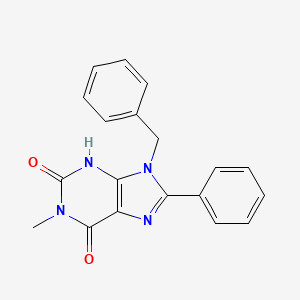
![[Bis(4-nitrophenyl)methylidene]hydrazine](/img/structure/B13997910.png)
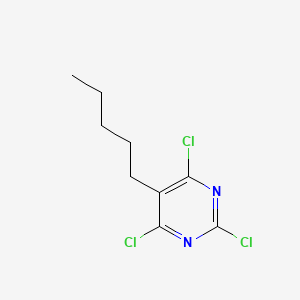
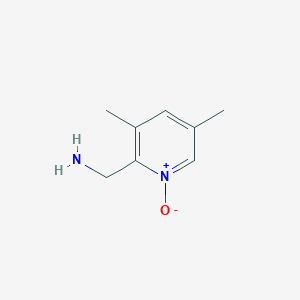
![3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide](/img/structure/B13997933.png)
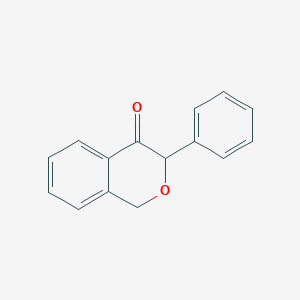
![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997941.png)
